molecular formula C9H11NO B12093850 1H-Indole-7-methanol, 2,3-dihydro- CAS No. 112106-89-5

1H-Indole-7-methanol, 2,3-dihydro-

Cat. No.: B12093850
CAS No.: 112106-89-5
M. Wt: 149.19 g/mol
InChI Key: YEUKLPJLDSENGT-UHFFFAOYSA-N
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Description

General Overview of Indoline (B122111) Chemistry and its Significance

The indoline scaffold, chemically known as 2,3-dihydro-1H-indole, is a heterocyclic aromatic organic compound. It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. This structure is the reduced form of indole (B1671886), a ubiquitous and vital motif in biological systems and medicinal chemistry. The significance of the indoline core lies in its versatile three-dimensional and non-coplanar structure, which can enhance properties like water solubility and allow for specific hydrophobic interactions with biological targets such as protein residues. nih.gov This makes it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.

Context of Indoline Derivatives in Contemporary Organic and Medicinal Chemistry Research

Indoline derivatives are a focal point of extensive research in both organic and medicinal chemistry. Their structural framework is a key component in a multitude of pharmaceuticals and biologically active molecules. Researchers have successfully developed indoline-based compounds with a wide array of therapeutic applications, including anticancer, antihypertensive, and neuroprotective agents. nih.govnist.govchemicalbook.com The development of novel synthetic methodologies, such as catalytic hydrogenation of indoles and cycloaddition reactions, continues to expand the library of accessible indoline derivatives. nih.govnih.gov This ongoing research highlights the immense potential held by this class of compounds in the quest for new and effective therapeutic agents. nist.gov

Structural Features and Nomenclature of 1H-Indole-7-methanol, 2,3-dihydro-

1H-Indole-7-methanol, 2,3-dihydro- is a specific derivative of the indoline core. Its formal name, according to IUPAC nomenclature, is (2,3-dihydro-1H-indol-7-yl)methanol. The structure features the foundational indoline bicyclic system with a hydroxymethyl (-CH₂OH) group substituted at the 7-position of the benzene ring.

The presence of the alcohol functional group introduces a site for hydrogen bonding and potential metabolic activity, while the secondary amine in the pyrrolidine ring remains a key feature for chemical reactivity. To date, this specific compound is not widely documented in major chemical databases, and a dedicated CAS number has not been assigned, underscoring its status as a novel or under-researched chemical entity.

PropertyValueSource
IUPAC Name (2,3-dihydro-1H-indol-7-yl)methanolChemical Nomenclature Rules
Molecular Formula C₉H₁₁NODeduced from Structure
Molecular Weight 149.19 g/mol Calculated from Formula
Parent Scaffold Indoline (2,3-dihydro-1H-indole)NIST WebBook chemeo.comsigmaaldrich.com
Key Functional Groups Secondary Amine, Primary Alcohol, Aromatic RingDeduced from Structure

Research Landscape and Current Gaps Pertaining to 1H-Indole-7-methanol, 2,3-dihydro-

A comprehensive review of scientific literature reveals a significant research gap concerning 1H-Indole-7-methanol, 2,3-dihydro-. There is a notable absence of studies detailing its synthesis, characterization, or biological activity. The existing research focuses on related structures, such as:

Isomeric Compounds: Indole-2-methanol and Indole-3-carbinol are well-studied for their biological activities, including potential anticancer mechanisms. acs.org

7-Substituted Indoles: Methods for the functionalization of the C7 position of the indole ring are considered synthetically challenging but important for creating complex molecules.

Other Indoline Derivatives: Research is active on various indoline derivatives, including those with neuroprotective properties or activity as melatonin (B1676174) receptor ligands. nist.govchemicalbook.com

The primary gap is, therefore, the complete lack of empirical data for 1H-Indole-7-methanol, 2,3-dihydro- itself. Its potential properties can only be inferred from its structural analogues. The combination of the established biological significance of the indoline scaffold and the reactivity of a primary alcohol group suggests it could be a valuable, yet unexplored, chemical entity.

Scope and Objectives of Academic Research on 1H-Indole-7-methanol, 2,3-dihydro-

Given the current knowledge gap, the scope of future academic research on this compound is clear and foundational. The primary objectives should be:

Development of a Synthetic Route: The foremost objective is to establish an efficient and reliable method for its synthesis. A plausible approach would involve the reduction of a commercially available precursor like 7-indolecarboxylic acid or 7-indolecarboxaldehyde, followed by the hydrogenation of the indole ring to the indoline.

Full Spectroscopic Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques, including NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its structure unequivocally.

Investigation of Physicochemical Properties: Basic properties such as melting point, solubility, and stability should be determined.

Preliminary Biological Screening: Drawing inspiration from the known activities of related indoline derivatives, the compound should be screened against a panel of biological targets. Areas of initial interest could include anticancer, antimicrobial, and neurological assays to identify any potential therapeutic value.

Successfully achieving these objectives would fill a significant void in the chemical literature and could pave the way for the development of new derivatives with potential applications in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112106-89-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylmethanol

InChI

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2

InChI Key

YEUKLPJLDSENGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2CO

Origin of Product

United States

Synthetic Methodologies for 1h Indole 7 Methanol, 2,3 Dihydro

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inicj-e.org For 2,3-dihydro-1H-indole-7-methanol, the primary disconnections involve the C-N and C-C bonds of the indoline (B122111) ring and the C-C bond connecting the hydroxymethyl group.

A key retrosynthetic disconnection breaks the bond between the C7 carbon and the hydroxymethyl group, leading to a 7-functionalized indoline precursor. This precursor could be a 7-carboxyindoline, a 7-formylindoline, or a 7-haloindoline, which can then be converted to the desired alcohol. Another strategic disconnection involves breaking the bonds of the pyrrolidine (B122466) ring of the indoline core, suggesting a cyclization reaction of a substituted aniline (B41778) derivative as a key synthetic step. This leads to considering classical indole (B1671886) syntheses and their adaptations for indoline formation.

Classical Synthetic Approaches to the Indoline Core

The construction of the indoline core is a pivotal step. Several classical indole synthesis methods can be adapted for this purpose, either by modifying the reaction conditions or by subsequent reduction of the resulting indole.

Fischer Indole Synthesis Adaptations for Indolines

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.orgbyjus.com

While the Fischer indole synthesis directly produces indoles, the resulting indole can be subsequently reduced to the corresponding indoline. Various reducing agents can be employed for this transformation. google.com However, direct synthesis of indolines from Fischer-type strategies is less common. One approach involves the use of specific starting materials or reaction conditions that favor the formation of the dihydroindole ring. For instance, the choice of acid catalyst and reaction temperature can influence the outcome. thermofisher.comwikipedia.org

Leimgruber-Batcho Indole Synthesis Adaptations

The Leimgruber-Batcho indole synthesis offers a versatile route to indoles starting from o-nitrotoluenes. wikipedia.orgclockss.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal, followed by reductive cyclization of the intermediate to yield the indole. wikipedia.orgresearchgate.netyoutube.com

A significant advantage of this method is that the reductive cyclization step can be controlled to yield either the indole or the indoline. By choosing appropriate reducing agents and conditions, the nitro group is reduced to an amine, which then cyclizes. A subsequent reduction of the enamine moiety within the cyclized intermediate leads to the indoline ring. Common reducing systems include Raney nickel with hydrazine (B178648) or catalytic hydrogenation. wikipedia.org This method is particularly useful as it allows for the synthesis of variously substituted indoles and indolines due to the availability of a wide range of substituted o-nitrotoluenes. clockss.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org

Reduction of Indole Precursors

A common and straightforward strategy for synthesizing indolines is the reduction of the corresponding indole precursors. This approach is advantageous when the desired substituted indole is readily accessible. A variety of reducing agents and methods have been developed for this transformation, each with its own set of advantages and limitations.

Common methods for the reduction of indoles to indolines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or rhodium. It is often a clean and efficient method. google.com

Metal-Acid Reductions: Combinations like zinc in acetic acid or tin in hydrochloric acid have been traditionally used. researchgate.net An efficient method using zinc dust and 85% phosphoric acid has been reported to reduce indole to indoline with minimal polymerization. researchgate.net

Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes can be used. google.comchemicalbook.com The use of borane reagents in the presence of trifluoroacetic acid has been shown to be an effective method for reducing indoles to indolines. google.com Sodium cyanoborohydride in acetic acid is another effective reagent system.

Dissolving Metal Reductions: The Birch reduction, using sodium or lithium in liquid ammonia, can also be employed, particularly for indole-2-carboxylic acids. google.com

The choice of reducing agent is crucial and depends on the other functional groups present in the molecule to avoid unwanted side reactions. google.com

Targeted Synthesis of the 7-Hydroxymethyl Moiety

Introducing the hydroxymethyl group at the C7 position of the indoline ring is a key challenge that can be addressed through selective functionalization of a pre-formed indoline ring.

Selective Functionalization of Pre-formed Indoline Rings

Directing group-assisted C-H activation has emerged as a powerful strategy for the site-selective functionalization of the C7 position of indolines. nih.govrsc.org This approach involves the use of a directing group attached to the indoline nitrogen, which coordinates to a transition metal catalyst and directs the C-H activation to the sterically accessible C7 position.

Several transition metals, including palladium, rhodium, and ruthenium, have been successfully employed as catalysts for C7 functionalization. rsc.orgnih.gov The choice of the directing group is critical for achieving high regioselectivity. Bulky directing groups, such as pivaloyl, have been shown to be effective in directing functionalization to the C7 position. researchgate.netchim.it

Once the C7 position is functionalized, for example, by introducing a carboxyl or an aldehyde group, standard organic transformations can be used to convert it to the hydroxymethyl group. For instance, a 7-carboxyindoline can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride. Similarly, a 7-formylindoline can be reduced using sodium borohydride.

Recent advancements have also explored the direct C7-hydroxylation of indoles, which can then be reduced to the corresponding indoline. acs.org For example, a convenient synthesis of 7-hydroxyindole (B18039) from indoline has been reported, which can then be further functionalized. researchgate.net

Interactive Data Table: Synthetic Methods for 2,3-dihydro-1H-indole-7-methanol

Synthetic Strategy Key Starting Materials Key Intermediates Key Reactions Advantages Challenges
Fischer Indole Synthesis Adaptation Substituted Phenylhydrazine, Aldehyde/KetonePhenylhydrazone, Substituted IndoleFischer Indole Synthesis, ReductionWell-established, versatile for indole coreRequires subsequent reduction, potential for regioisomers
Leimgruber-Batcho Synthesis Adaptation o-Nitrotoluene derivativeEnamine, Nitro-enamineEnamine formation, Reductive cyclizationHigh yields, mild conditions, direct access to indolinesAvailability of substituted o-nitrotoluenes
Reduction of Indole Precursor 7-Functionalized Indole-Catalytic hydrogenation, Metal-acid reduction, Hydride reductionStraightforward, wide range of reducing agents availableRequires pre-synthesized indole, chemoselectivity with other functional groups
Selective C7 Functionalization IndolineN-Protected Indoline, 7-Functionalized IndolineDirecting group-assisted C-H activation, ReductionHigh regioselectivity, direct introduction of functionalityRequires use of directing groups and transition metal catalysts

Ring Closure Strategies Incorporating the Side Chain

The formation of the 2,3-dihydro-1H-indole ring system with a pre-existing or concurrently formed side chain at the 7-position is a critical aspect of synthesizing 1H-Indole-7-methanol, 2,3-dihydro-. A common and effective strategy involves the reductive cyclization of ortho-substituted nitroarenes.

One prominent method is the Reissert indole synthesis, which involves the reductive cyclization of o-nitrobenzylcarbonyl compounds. nih.gov In a typical sequence, an o-nitrotoluene derivative can be condensed with an oxalic ester to form an o-nitrophenylpyruvate derivative. This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid derivative, which can be further modified. nih.gov

Another powerful technique is the Fischer indole synthesis, one of the oldest and most reliable methods for indole ring construction. nih.gov This reaction typically involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. nih.gov While traditionally used for indole synthesis, modifications and specific starting materials can be employed to generate the 2,3-dihydroindole (indoline) skeleton.

Reductive cyclization of aromatic nitro compounds is a versatile approach for constructing the indole ring. nih.govopenmedicinalchemistryjournal.com Various reducing agents, including catalytic hydrogenation over palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrazine, can be employed. nih.gov Other reducing systems like zinc or iron in acetic acid have also been utilized. nih.gov For instance, the synthesis of 2,3-disubstituted indoles has been achieved through solid-phase reaction using the Fischer indole synthesis. nih.gov

A specific example of a ring closure strategy that could be adapted for 1H-Indole-7-methanol, 2,3-dihydro- is the domino reaction of arylglyoxals with enamines, which has been used to synthesize 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones under catalyst-free conditions. rsc.org Subsequent reduction and functional group manipulation could potentially lead to the target compound.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds like 1H-Indole-7-methanol, 2,3-dihydro-.

Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis plays a pivotal role in modern indole synthesis. Palladium-catalyzed reactions, such as the Heck-Matsuda arylation, have been used to create key intermediates for indole synthesis. openmedicinalchemistryjournal.com For example, 2-carbomethoxy-3-aryl-indoles have been synthesized through a sequence involving Heck-Matsuda arylation followed by a Cadogan-Sundberg reductive cyclization. openmedicinalchemistryjournal.com Iron salts, being environmentally benign, have also been employed as catalysts in tandem cyclization reactions to produce dihydrochromeno[2,3-b]indole derivatives. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for indole synthesis. While specific applications to 1H-Indole-7-methanol, 2,3-dihydro- are not extensively documented, the principles of organocatalysis are widely applied in heterocyclic chemistry and could be adapted for this purpose.

Green Chemistry Principles in Synthesis (e.g., Biocatalysis, Solvent-Free Reactions, Aqueous Media)

The principles of green chemistry are increasingly being integrated into synthetic routes to minimize environmental impact. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods.

For instance, the synthesis of 3-substituted indoles has been achieved in high yields through a multicomponent reaction (MCR) process using polyethylene (B3416737) glycol (PEG) 400 as a recyclable and effective reaction medium, eliminating the need for a catalyst. openmedicinalchemistryjournal.com Solvent-free synthesis of indole derivatives has also been reported using cellulose (B213188) sulfuric acid as a reusable solid acid catalyst. openmedicinalchemistryjournal.com The use of water as a solvent, promoted by a catalyst like dodecylsulfonic acid, represents another green approach to indole synthesis. openmedicinalchemistryjournal.com Microwave-assisted synthesis has also emerged as an energy-efficient method, as demonstrated in the preparation of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. openmedicinalchemistryjournal.com

A greener protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-ones using a recyclable tartaric acid–SDS catalyst system in a water–ethanol (B145695) mixture highlights the potential for applying similar green methodologies to the synthesis of related heterocyclic structures. organic-chemistry.org

Stereoselective Synthesis (if applicable, e.g., chiral auxiliaries, asymmetric catalysis)

The synthesis of specific stereoisomers of 1H-Indole-7-methanol, 2,3-dihydro- would require stereoselective methods. This can be achieved through the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, or through asymmetric catalysis, where a chiral catalyst generates a chiral product from an achiral starting material. While specific examples for the target molecule are not detailed in the provided search results, these are standard strategies in modern organic synthesis for producing enantiomerically pure compounds.

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The continuous flow synthesis of indoles has been successfully demonstrated. For example, a one-step synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) from 4-(2-nitrophenyl)-3-oxobutanoate was achieved using a consecutive catalytic hydrogenation in a flow system. nih.gov This approach avoids the isolation of the intermediate indole. nih.gov

The intensification of the Reissert indole synthesis has also been accomplished under continuous flow conditions, showcasing the potential for producing indole derivatives with high efficiency. nih.gov The use of H-cube systems, which facilitate catalytic hydrogenation in a flow setup, has been shown to dramatically reduce reaction times compared to batch methods. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For catalytic reactions, the catalyst loading is a critical factor. For example, in an indium trichloride (B1173362) (InCl₃) catalyzed reaction, it was found that 10 mol% of the catalyst was optimal, with higher or lower concentrations leading to diminished yields. researchgate.net The choice of solvent can also significantly impact the reaction outcome, with studies showing that ethanol can be the best solvent for certain transformations. researchgate.net

In flow chemistry, parameters such as flow rate, temperature, pressure, and catalyst type can be finely tuned to optimize the synthesis. nih.gov Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically evaluate the effects of multiple parameters and their interactions to identify the optimal reaction conditions for scaling up production. nih.gov

Forced periodic operation in reactors is another advanced optimization strategy. By periodically changing input variables like reactant concentrations or flow rates, it is possible to achieve significant improvements in product yield and flow rate compared to steady-state operation. mdpi.commpg.de This has been studied numerically for methanol (B129727) synthesis and could be a valuable approach for optimizing the production of complex molecules like 1H-Indole-7-methanol, 2,3-dihydro-.

Purification and Isolation Techniques for Synthetic 1H-Indole-7-methanol, 2,3-dihydro-

The purification of the synthesized 2,3-dihydro-1H-indole-7-methanol is crucial to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Techniques:

Column chromatography is a widely used method for the purification of indole derivatives. researchgate.net For 2,3-dihydro-1H-indole-7-methanol, a silica (B1680970) gel column is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired, more polar product. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification of indoline derivatives. nih.gov A reverse-phase HPLC column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid for better peak shape, can be effective. prepchem.com

Recrystallization:

Recrystallization is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and may require some experimentation. A mixture of solvents can also be used. For indole derivatives, solvents like ethanol, methanol, or mixtures containing ethyl acetate and hexane are often employed. researchgate.net

Extraction:

Liquid-liquid extraction can be used as an initial purification step to separate the product from water-soluble impurities or reagents. After quenching the reaction, the product is extracted into an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

The following table provides a summary of the purification techniques that can be applied for the isolation of 2,3-dihydro-1H-indole-7-methanol.

Purification TechniqueStationary/Mobile Phase or SolventPrinciple of Separation
Column Chromatography Silica Gel / Hexane-Ethyl Acetate gradientAdsorption
HPLC (Reverse-Phase) C18 / Water-Acetonitrile gradientPartition
Recrystallization Ethanol or Methanol/WaterDifferential Solubility
Liquid-Liquid Extraction Ethyl Acetate / WaterDifferential Partitioning

Chemical Reactivity and Transformations of 1h Indole 7 Methanol, 2,3 Dihydro

Reactivity of the Indoline (B122111) Ring System

The reactivity of the indoline core in 1H-Indole-7-methanol, 2,3-dihydro- is characterized by the interplay between the aromatic benzene (B151609) moiety and the saturated heterocyclic ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

The indoline nucleus is an activated system towards electrophilic aromatic substitution (EAS). The nitrogen atom, being an aniline-type nitrogen, is a powerful ortho-, para-director. In the case of 7-(hydroxymethyl)indoline, the amino group's activating effect directs incoming electrophiles primarily to the positions ortho and para to it. The position para to the nitrogen (C5) is typically the most favored site for substitution due to steric and electronic reasons. The position ortho to the nitrogen (C7) is already substituted with the hydroxymethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, and to a lesser extent at the C3 position if the nitrogen is unprotected, although the primary site of attack for many electrophiles is the electron-rich C3 position in the pyrrole (B145914) ring of indoles themselves. quora.comic.ac.uk

Competition experiments with similar structures have shown that the electron-rich nature of the indole (B1671886) and by extension, indoline systems, makes them highly susceptible to EAS reactions. nih.gov The hydroxymethyl group at C7 may exert a minor deactivating inductive effect but is not expected to significantly alter the regiochemical outcome dictated by the powerful amino-directing group.

Nucleophilic Reactivity of the Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom of the indoline ring is nucleophilic and readily undergoes reactions such as N-alkylation and N-acylation. researchgate.net

N-Alkylation: The secondary amine of the indoline can be alkylated using various alkylating agents. Iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an efficient method, proceeding via a borrowing-hydrogen methodology. nih.gov This reaction can produce a wide range of N-alkylated indoline derivatives in good to excellent yields. nih.gov For instance, the reaction of indoline with various benzyl (B1604629) alcohols in the presence of an iron complex catalyst results in the corresponding N-benzylindolines. nih.gov Another approach involves iridium-catalyzed reactions in water, which allows for the N-alkylation of indolines using alcohols under environmentally friendly conditions. organic-chemistry.orgacs.org

N-Acylation: N-acylation of indolines provides access to N-acylindoles, which are present in numerous biologically active molecules. nih.gov This transformation can be achieved using various acylating agents. Thioesters, in the presence of a base like cesium carbonate, have been used as stable acyl sources for the chemoselective N-acylation of indoles, a reaction that can be extended to indolines. nih.gov Direct acylation with carboxylic acids catalyzed by boric acid also presents a viable, economical method for synthesizing N-acylindoles. clockss.org Furthermore, oxidative N-acylation using aldehydes as the acyl source can be catalyzed by N-heterocyclic carbenes. rsc.org

Reaction TypeReagent/Catalyst SystemSubstrate ExampleProduct ExampleYieldReference(s)
N-Alkylation Tricarbonyl(cyclopentadienone) iron complex / TrifluoroethanolIndoline, Benzyl alcoholN-Benzylindoline92% nih.gov
N-Alkylation Iridium complex / WaterIndoline, Benzyl alcoholN-Benzylindoline>99% acs.org
N-Alkylation Zinc-ProPhenol complexIndole, AldimineN-Alkylated indoleup to 86% nih.gov
N-Acylation Thioester, Cs₂CO₃ / Xylene3-Methyl-1H-indole, S-methyl butanethioate1-(3-methyl-1H-indol-1-yl)butan-1-one62% nih.gov
N-Acylation Carboxylic acid, Boric acid / MesityleneIndole, Acetic acid1-Acetylindole82% clockss.org
N-Acylation Aldehyde, N-Heterocyclic CarbeneIndole, Benzaldehyde1-BenzoylindoleGood rsc.org

Oxidative Transformations of the Indoline Core

The indoline ring system can be readily oxidized to the corresponding indole. This dehydrogenation is a common transformation and can be achieved with a variety of oxidizing agents. A copper-catalyzed dehydrogenation using oxygen as the oxidant can convert indolines to indoles at room temperature, often with an additive like TEMPO. organic-chemistry.org Transition-metal/quinone complexes are also effective catalysts for the aerobic dehydrogenation of indolines. organic-chemistry.org This oxidation is a key step in some synthetic strategies where the indoline is used as a protected form of an indole. For example, a one-pot, two-step process for N-alkylation of an indoline can be followed by oxidation to yield the N-alkylated indole. nih.gov

Reactions Involving the 7-Hydroxymethyl Functional Group

The primary alcohol of the 7-hydroxymethyl group is a key site for functional group interconversion.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The oxidation of the 7-hydroxymethyl group can yield either the corresponding aldehyde (1H-indole-7-carbaldehyde, 2,3-dihydro-) or the carboxylic acid (1H-indole-7-carboxylic acid, 2,3-dihydro-). The choice of oxidant and reaction conditions determines the product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. A variety of reagents can be used for this transformation, including potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com Metal-free oxidation protocols, for example using N-hydroxyphthalimide (NHPI) with oxygen, also provide an efficient method for converting primary alcohols to carboxylic acids. organic-chemistry.org

TransformationReagent/Catalyst SystemStarting Material Functional GroupProduct Functional GroupReference(s)
Oxidation Pyridinium chlorochromate (PCC)Primary AlcoholAldehyde youtube.com
Oxidation N-Hydroxyphthalimide (NHPI), O₂Primary AlcoholCarboxylic Acid organic-chemistry.org
Oxidation Sodium perborate (B1237305) / Acetic acidAromatic AldehydeCarboxylic Acid organic-chemistry.org
Oxidation OxoneAldehydeCarboxylic Acid organic-chemistry.org

Esterification and Etherification Reactions

The primary alcohol functionality of 1H-Indole-7-methanol, 2,3-dihydro- is amenable to standard esterification and etherification reactions.

Esterification: In a typical Fischer esterification, the compound can be reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to yield the corresponding ester. nih.govmasterorganicchemistry.com This reaction is an equilibrium process, and the use of an excess of the alcohol or the removal of water can drive the reaction towards the product. nih.govresearchgate.net For instance, reaction with acetic acid would produce (2,3-dihydro-1H-indol-7-yl)methyl acetate (B1210297). The reaction conditions are generally mild, though hindered carboxylic acids may require more forcing conditions.

Etherification: Ether derivatives can be synthesized through various methods, most commonly via the Williamson ether synthesis. This involves deprotonation of the primary alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

Reaction TypeReagentsProduct Example
EsterificationCarboxylic Acid (e.g., R-COOH), Acid Catalyst (e.g., H₂SO₄)(2,3-dihydro-1H-indol-7-yl)methyl R-carboxylate
Etherification1. Base (e.g., NaH) 2. Alkyl Halide (e.g., R'-X)7-((alkoxy)methyl)-2,3-dihydro-1H-indole

Dehydration and Cyclization Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group can participate in dehydration and subsequent cyclization reactions, leading to the formation of new ring systems. Intramolecular cyclization reactions are a powerful tool for constructing polycyclic indole derivatives. nih.govmdpi.comrsc.org For example, under acidic conditions, the hydroxymethyl group could be protonated and eliminated as water to form a benzylic carbocation. This reactive intermediate can then be trapped by a nucleophile. If the nitrogen of the indoline is appropriately substituted, intramolecular cyclization could occur. For instance, N-acylated indolines can undergo intramolecular cyclization reactions. The Pictet-Spengler reaction is a classic example of an intramolecular cyclization used to form tetrahydro-β-carboline systems from tryptamine (B22526) derivatives. researchgate.net While a direct Pictet-Spengler reaction is not applicable here, analogous acid-catalyzed cyclizations involving the hydroxymethyl group are conceivable.

Multi-Component Reactions (MCRs) Incorporating 1H-Indole-7-methanol, 2,3-dihydro-

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov Indole and its derivatives are common components in MCRs. nih.govrsc.orgnih.govresearchgate.net While specific MCRs involving 1H-Indole-7-methanol, 2,3-dihydro- are not extensively documented, its structure suggests potential for its use in such reactions. For example, after conversion of the hydroxyl group to a more reactive species, it could participate in MCRs to generate diverse heterocyclic scaffolds. The indoline nitrogen can also act as a nucleophile in MCRs. The development of novel MCRs involving this building block could provide rapid access to libraries of complex molecules with potential biological activity. tandfonline.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The functionalization of the 1H-Indole-7-methanol, 2,3-dihydro- scaffold can be directed to specific positions. Reactions at the hydroxymethyl group are inherently regioselective at the C7-position. Functionalization of the indoline ring itself, however, presents a regioselectivity challenge. Directed metalation strategies have been employed for the regioselective functionalization of the C7 position of the indoline core. researchgate.netscispace.comworktribe.comnih.gov For example, a Ru(II)-catalyzed C-H activation has been reported for the regioselective C-7 hydroxymethylation of indolines. researchgate.net

Stereoselectivity: If the indoline ring is substituted at the C2 or C3 positions, creating a chiral center, subsequent reactions must consider stereoselectivity. While 1H-Indole-7-methanol, 2,3-dihydro- itself is achiral, many synthetic routes leading to its derivatives may introduce chirality. Stereoselective synthesis of related dihydroindoles has been achieved, highlighting the importance of controlling the three-dimensional arrangement of substituents. nih.govrsc.orgnih.gov For instance, catalytic asymmetric methods are often employed to achieve high enantioselectivity in the synthesis of chiral indoline derivatives.

Derivatization Strategies for Structural Modification and Library Synthesis

The presence of both a primary alcohol and a secondary amine in 1H-Indole-7-methanol, 2,3-dihydro- makes it an attractive scaffold for the synthesis of compound libraries for drug discovery and materials science.

The secondary amine of the indoline ring can be readily N-alkylated or N-acylated. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent transformations such as reductive amination, Wittig reactions, or amide bond formations. The combination of these transformations on both the nitrogen and the hydroxymethyl group allows for the generation of a large number of diverse derivatives from a single starting material. This diversity-oriented approach is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships. nih.govtandfonline.com

A comprehensive search of scientific literature and chemical databases has been conducted to gather specific experimental data for the structural and spectroscopic analysis of 1H-Indole-7-methanol, 2,3-dihydro- . The alternative name for this compound is (2,3-dihydro-1H-indol-7-yl)methanol.

Despite extensive searches, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, tandem mass spectrometry, infrared, or Raman spectroscopy data for this particular compound could be located in the available scientific literature and databases.

While spectroscopic data for related compounds—such as the parent molecule 2,3-dihydro-1H-indole (indoline) nist.govchemeo.com, various other substituted indoles rsc.org, and isomers like (1H-indol-7-yl)methanol sigmaaldrich.com—are available, this information does not directly correspond to the requested compound, 1H-Indole-7-methanol, 2,3-dihydro- .

Given the strict requirement to focus solely on the specified chemical compound and to provide detailed, accurate research findings and data tables, it is not possible to generate the requested article without the foundational experimental data. Providing data from related structures would not meet the specified requirements and could be misleading. Therefore, the content for the outlined sections cannot be created at this time.

Structural Characterization and Spectroscopic Analysis of 1h Indole 7 Methanol, 2,3 Dihydro

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV-Vis light by 1H-Indole-7-methanol, 2,3-dihydro- is governed by its chromophore, which is the 2,3-dihydro-1H-indole (indoline) moiety. The saturation of the 2,3-double bond in the indole (B1671886) ring to form the indoline (B122111) structure significantly alters the electronic properties compared to the aromatic indole core.

The electronic spectrum of the parent 2,3-dihydro-1H-indole shows absorption maxima that are shifted from those of indole, reflecting the change in the conjugated system. The typical UV absorption for indoline derivatives occurs at different wavelengths compared to indole derivatives, which possess a more extended π-electron system.

Table 1: UV-Vis Spectroscopic Data for 1H-Indole-7-methanol, 2,3-dihydro-

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Data not availableData not availableData not availableData not available

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

A search of the crystallographic literature did not yield any published single-crystal X-ray diffraction data for 1H-Indole-7-methanol, 2,3-dihydro-. Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, angles, and conformational parameters, cannot be presented.

However, based on the known structures of related 2,3-dihydroindole derivatives, certain structural features can be anticipated. researchgate.net The five-membered pyrrolidine (B122466) ring fused to the benzene (B151609) ring would adopt a non-planar conformation, likely an envelope or twist form, to minimize steric strain. The substituent at the 7-position, the hydroxymethyl group (-CH₂OH), would have specific rotational freedom, and its orientation relative to the indoline ring system would be determined by crystal packing forces and potential intramolecular hydrogen bonding. Studies on other indole derivatives have shown that intermolecular interactions, such as hydrogen bonding involving the N-H group and hydroxyl groups, play a significant role in defining the crystal packing. nih.gov

Table 2: Crystallographic Data for 1H-Indole-7-methanol, 2,3-dihydro-

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Volume (V)Data not available
ZData not available
Density (calculated)Data not available

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment (if chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD measures the same in the infrared region. These techniques are particularly valuable for determining the absolute configuration of enantiomers.

1H-Indole-7-methanol, 2,3-dihydro- is not inherently chiral. However, the introduction of a chiral center, for instance, by substitution at the nitrogen or on the pyrrolidine ring, would result in chiral derivatives. There is currently no information in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of 1H-Indole-7-methanol, 2,3-dihydro-.

Should such chiral derivatives be synthesized, ECD and VCD spectroscopy would be instrumental in assigning their absolute configuration. The ECD spectrum would be sensitive to the electronic transitions of the 2,3-dihydro-1H-indole chromophore and how they are perturbed by the chiral center. researchgate.net Similarly, the VCD spectrum would reveal information about the stereochemistry based on the differential absorption of circularly polarized infrared light by the vibrational modes of the molecule. nih.gov Computational methods, such as time-dependent density functional theory (TDDFT) for ECD, are often used in conjunction with experimental data to predict and interpret the chiroptical spectra, allowing for a confident assignment of the absolute configuration. researchgate.net

Table 3: Chiroptical Spectroscopic Data for Chiral Derivatives of 1H-Indole-7-methanol, 2,3-dihydro-

TechniqueSolventWavelength/Wavenumber (nm or cm⁻¹)Δε (L·mol⁻¹·cm⁻¹) or ΔAAssignment
ECDData not availableData not availableData not availableData not available
VCDData not availableData not availableData not availableData not available

Theoretical and Computational Studies of 1h Indole 7 Methanol, 2,3 Dihydro

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 1H-Indole-7-methanol, 2,3-dihydro-. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies of 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values based on DFT calculations for similar indole (B1671886) derivatives.)

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-0.5
HOMO-LUMO Gap5.3

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For 1H-Indole-7-methanol, 2,3-dihydro-, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO may be distributed over the entire molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), and softness (S).

Table 2: Predicted Reactivity Descriptors for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values based on DFT calculations for similar indole derivatives.)

Reactivity DescriptorValue (eV)
Electronegativity (χ)3.15
Chemical Hardness (η)2.65
Chemical Softness (S)0.38

A higher electronegativity indicates a greater ability to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. mdpi.com

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of the molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values and may vary depending on the solvent and computational method.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.8 - 7.2110 - 150
CH₂ (dihydro)~3.0, ~3.5~28, ~47
CH₂ (methanol)~4.6~63
NH~5.0-

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in identifying the functional groups present in the molecule.

Table 4: Predicted Major IR Vibrational Frequencies for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values.)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (methanol)~3400
N-H stretch (indole)~3350
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2900
C=C stretch (aromatic)~1600

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net The predicted absorption maxima (λ_max) correspond to electronic transitions between molecular orbitals.

Table 5: Predicted UV-Vis Absorption Maxima for 1H-Indole-7-methanol, 2,3-dihydro- (Note: These are representative values in a non-polar solvent.)

Electronic TransitionPredicted λ_max (nm)
π → π~270
n → π~290

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties and biological activity. Conformational analysis involves identifying the stable conformations (rotational isomers or rotamers) of a molecule and determining their relative energies. For 1H-Indole-7-methanol, 2,3-dihydro-, rotation around the C-C bond connecting the methanol (B129727) group to the indole ring is a key conformational feature.

Computational methods can be used to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. This analysis helps in understanding the flexibility of the molecule and the energy barriers for conformational changes. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction pathway can be mapped out. This provides valuable insights into the feasibility of a reaction and the factors that control its rate.

For 1H-Indole-7-methanol, 2,3-dihydro-, a potential reaction to study would be the esterification of the hydroxyl group. Computational modeling could be used to explore different catalytic conditions and to understand the role of the indole nucleus in the reaction.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations can be used to investigate the effects of the solvent on the conformation and properties of 1H-Indole-7-methanol, 2,3-dihydro-. nih.gov For example, in a polar solvent like water, the molecule would be expected to form hydrogen bonds through its hydroxyl and N-H groups. MD simulations can quantify these interactions and provide insights into the solvation structure around the molecule. unife.it

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling at a Theoretical Level

The fundamental principle of QSAR/QSPR is that the properties of a molecule are encoded in its structure. mdpi.com By calculating a set of numerical values, known as molecular descriptors, that represent different aspects of a molecule's structure, a mathematical relationship can be established with an observed activity or property.

Theoretical Model Development

A theoretical QSAR/QSPR model for 1H-Indole-7-methanol, 2,3-dihydro- and its derivatives would involve several key steps:

Dataset Curation: A dataset of structurally related compounds would be required. This would ideally include 1H-Indole-7-methanol, 2,3-dihydro- and a series of its analogs with known variations in a specific biological activity (for QSAR) or a physicochemical property (for QSPR).

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices). Two-dimensional descriptors are commonly used due to their relatively simple calculation. mdpi.com

3D Descriptors: Requiring the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

Quantum Chemical Descriptors: Calculated using quantum mechanics to describe electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to build a mathematical equation linking the most relevant descriptors to the activity or property of interest. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

Hypothetical QSAR/QSPR Data for 1H-Indole-7-methanol, 2,3-dihydro- Derivatives

To illustrate the application of QSAR/QSPR modeling at a theoretical level, the following interactive data table presents a hypothetical dataset for a series of 1H-Indole-7-methanol, 2,3-dihydro- derivatives and their predicted biological activity. The molecular descriptors shown are examples of those that could be used in such a study.

Disclaimer: The following data is purely hypothetical and for illustrative purposes to demonstrate the principles of QSAR/QSPR modeling. The compounds and their predicted activities are not based on experimental results.

CompoundR1 GroupMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Predicted Biological Activity (IC50, µM)
1H-Indole-7-methanol, 2,3-dihydro--H149.191.2532.6915.2
Derivative A-CH3163.221.6832.6912.8
Derivative B-F167.181.4332.6910.5
Derivative C-Cl183.641.9532.698.7
Derivative D-OCH3179.221.3241.9218.1

Research Findings from Related Indole Derivatives

While specific QSAR studies on 1H-Indole-7-methanol, 2,3-dihydro- are lacking, research on broader classes of indole derivatives provides insights into the types of descriptors that are often important for their biological activities. For instance, studies on indole derivatives have shown that electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be crucial for their interactions with biological targets. Furthermore, steric and physicochemical parameters have been successfully used to model the activity of various indole-based compounds. QSAR studies on other indole derivatives have been performed to correlate their chemical structures with antitumor activity. nih.gov

The development of a robust QSAR/QSPR model for 1H-Indole-7-methanol, 2,3-dihydro- would be a valuable scientific endeavor. It would enable the prediction of properties for novel, unsynthesized derivatives, thereby accelerating the discovery and optimization of compounds with desired biological or physical characteristics. Such models can significantly reduce the time and cost associated with experimental screening and provide a deeper understanding of the structure-activity and structure-property relationships within this class of molecules.

Biological and Pharmacological Research Mechanism Focused, in Vitro/ex Vivo Studies Only

In Vitro Bioactivity Screening Methodologies

There is no specific information in the reviewed scientific literature detailing the application of in vitro bioactivity screening methodologies to 1H-Indole-7-methanol, 2,3-dihydro- . This includes a lack of data on enzyme inhibition and activation studies, receptor binding and ligand affinity assays, cell-based assays for the modulation of intracellular signaling pathways, antiproliferative and cytotoxic activity in cell lines, and antimicrobial, antifungal, or antiviral activity screening.

Enzyme Inhibition and Activation Studies (e.g., specific protein targets)

No studies were found that investigated the inhibitory or activating effects of 1H-Indole-7-methanol, 2,3-dihydro- on any specific protein targets.

Receptor Binding and Ligand Affinity Assays

There is no published research on the binding affinity of 1H-Indole-7-methanol, 2,3-dihydro- for any biological receptors.

Cell-Based Assays for Modulation of Intracellular Signaling Pathways

Data from cell-based assays to determine the modulatory effects of 1H-Indole-7-methanol, 2,3-dihydro- on intracellular signaling pathways are not available in the current scientific literature.

Antiproliferative and Cytotoxic Activity in Cell Lines (in vitro)

No in vitro studies on the antiproliferative or cytotoxic activity of 1H-Indole-7-methanol, 2,3-dihydro- against any cell lines have been reported.

Antimicrobial, Antifungal, or Antiviral Activity Screening (in vitro)

There is no information available regarding the in vitro screening of 1H-Indole-7-methanol, 2,3-dihydro- for antimicrobial, antifungal, or antiviral activities.

Structure-Activity Relationship (SAR) Studies for Mechanistic Bioactivity

Due to the absence of bioactivity data for 1H-Indole-7-methanol, 2,3-dihydro- , no structure-activity relationship (SAR) studies have been conducted to elucidate the relationship between its chemical structure and mechanistic bioactivity.

Based on a comprehensive search of available scientific literature, there is no specific biological or pharmacological research data for the chemical compound 1H-Indole-7-methanol, 2,3-dihydro- that aligns with the requested article structure.

The required information for the following sections and subsections is not present in the accessible public research domain for this particular molecule:

Analog Development and Optimization for Specific Biological Targets (pre-clinical, non-human context)

While the broader class of indoles and their derivatives are subjects of extensive study in medicinal chemistry, research focusing specifically on the target identification, molecular modeling, and analog development of 1H-Indole-7-methanol, 2,3-dihydro- could not be located. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Applications As a Chemical Building Block and Precursor

Precursor for the Synthesis of Complex Indoline (B122111) and Indole (B1671886) Alkaloids

The indoline and indole alkaloid families are rich sources of biologically active compounds, with many exhibiting potent pharmacological activities. nih.gov The structural framework of 1H-Indole-7-methanol, 2,3-dihydro- provides a key starting point for the assembly of these complex natural products and their analogs. The synthesis of these alkaloids often involves multi-step sequences where the indoline nucleus is strategically modified and elaborated.

While direct total synthesis of specific alkaloids starting from 1H-Indole-7-methanol, 2,3-dihydro- is not extensively documented in readily available literature, its structural motif is a key component in many synthetic strategies. For instance, the synthesis of various indole alkaloids often involves the creation of a substituted indole or indoline ring system, which can then be further functionalized. nih.govencyclopedia.pub The presence of the hydroxymethyl group at the 7-position of 1H-Indole-7-methanol, 2,3-dihydro- offers a handle for further chemical transformations, such as oxidation to an aldehyde or conversion to other functional groups, which are crucial steps in building the complexity of the target alkaloid.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

The indole and indoline cores are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. nih.gov 1H-Indole-7-methanol, 2,3-dihydro- serves as a valuable intermediate in the synthesis of advanced pharmaceutical scaffolds, which are the core structures of new therapeutic agents.

The development of novel drugs often relies on the ability to synthesize a diverse library of compounds for biological screening. The functional groups on 1H-Indole-7-methanol, 2,3-dihydro- allow for its incorporation into various molecular frameworks. For example, the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, a class of compounds with potential biological activity, has been achieved from indole-2-ylmethyl acetates. nih.gov Although a different isomer, this highlights the utility of functionalized indolines in constructing complex heterocyclic systems relevant to drug discovery.

Furthermore, research into melatonin (B1676174) receptor ligands has explored modifications of the indole ring, including the synthesis of 2,3-dihydroindole derivatives. nih.gov These studies underscore the importance of the indoline scaffold in the design of new neuroprotective and antioxidant agents.

Building Block for Functional Materials (e.g., Dyes, Polymers, Organic Electronics)

The unique electronic and photophysical properties of the indole nucleus make it an attractive component for the development of functional organic materials. While specific applications of 1H-Indole-7-methanol, 2,3-dihydro- in this area are not extensively detailed, the broader class of indole derivatives has shown significant promise.

Indole derivatives have been utilized in the synthesis of dyes. mdpi.comlpnu.ua For example, indigo-dyes have been synthesized from indole precursors using enzymatic methods. mdpi.com The reactivity of the indole ring and its substituents allows for the creation of chromophores with specific absorption and emission characteristics.

Ligand in Catalysis (e.g., chiral ligands, metal chelating agents)

The nitrogen atom within the indoline ring of 1H-Indole-7-methanol, 2,3-dihydro- and the oxygen atom of its hydroxymethyl group can act as coordination sites for metal ions. This property makes it a potential candidate for the development of ligands for catalysis.

While specific examples of 1H-Indole-7-methanol, 2,3-dihydro- being used as a ligand are not readily found, the general principle of using indole-based structures in catalysis is established. The development of chiral ligands is a major focus in asymmetric catalysis, and the modification of the indoline scaffold can lead to the creation of new and effective ligands. The ability to introduce chirality into the ligand structure is crucial for controlling the stereochemical outcome of catalytic reactions.

Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to interact with specific biological targets, allowing for the study of their function in complex biological systems. The indole scaffold is a common feature in many biologically active molecules, making its derivatives, including 1H-Indole-7-methanol, 2,3-dihydro-, attractive starting points for the development of chemical probes.

Methanol (B129727) itself has been described as a "smart" chemical probe molecule for studying the active sites of metal oxide catalysts. lehigh.edu By analogy, functionalized small molecules like 1H-Indole-7-methanol, 2,3-dihydro- can be designed to probe specific biological processes. The hydroxymethyl group can be used as a point of attachment for reporter groups, such as fluorescent tags or affinity labels, to facilitate the detection and identification of the probe's binding partners. The development of such probes can provide valuable insights into disease mechanisms and aid in the discovery of new drug targets.

Analytical Methodologies for Detection and Quantification of 1h Indole 7 Methanol, 2,3 Dihydro

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of 1H-Indole-7-methanol, 2,3-dihydro- from complex mixtures and for its subsequent quantification. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Vis, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives. For 1H-Indole-7-methanol, 2,3-dihydro-, a reversed-phase HPLC method would be a suitable starting point. Indole compounds are known to possess strong UV absorbance and, in many cases, native fluorescence, making UV-Vis, Photodiode Array (PDA), and fluorescence detectors highly effective for this analysis. nih.govnih.gov

A typical HPLC method would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (like water with a small amount of acid, e.g., formic or acetic acid, to improve peak shape) and an organic modifier (such as methanol (B129727) or acetonitrile) is commonly employed for the separation of a variety of indolic compounds. nih.gov The use of a PDA detector allows for the acquisition of the full UV-Vis spectrum of the analyte, which aids in peak identification and purity assessment. Fluorescence detection, where applicable, can offer higher sensitivity and selectivity. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of 1H-Indole-7-methanol, 2,3-dihydro-

ParameterValue/Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724) or Methanol
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV-Vis/PDA Detection 220 nm and 280 nm
Fluorescence Detection Excitation: 280 nm / Emission: 350 nm (typical for indoles) nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nist.gov However, 1H-Indole-7-methanol, 2,3-dihydro-, being a polar molecule with a hydroxyl group, may exhibit poor chromatographic behavior (e.g., peak tailing) and low volatility, making its direct analysis by GC challenging.

To overcome these limitations, derivatization is often necessary. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization strategy for compounds with active hydrogens, such as alcohols and amines, is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether of 1H-Indole-7-methanol, 2,3-dihydro- would be significantly more volatile and suitable for GC analysis. The NIST Chemistry WebBook indicates that Gas Chromatography data is available for the related compound 1H-Indole, 2,3-dihydro-. nist.gov

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized 1H-Indole-7-methanol, 2,3-dihydro-

ParameterValue/Condition
Column Non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) notulaebotanicae.ro
Carrier Gas Helium at a constant flow of 1 mL/min notulaebotanicae.ro
Injection Mode Split (e.g., 10:1)
Injector Temperature 280 °C notulaebotanicae.ro
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV notulaebotanicae.ro
Mass Range m/z 40-550 notulaebotanicae.ro

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of various compounds, including indole derivatives. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity compared to HPLC. libretexts.org

For challenging separations involving complex mixtures or structurally similar indole compounds, SFC can provide superior resolution. nih.govresearchgate.net The use of organic modifiers, such as methanol, is common in SFC to elute more polar compounds. nih.gov Given its efficiency, SFC would be a highly suitable method for the high-throughput analysis of 1H-Indole-7-methanol, 2,3-dihydro-.

Table 3: General SFC Parameters for the Analysis of Indole Compounds

ParameterValue/Condition
Column Polysaccharide-based or other suitable chiral/achiral phase
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol or Ethanol (B145695)
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV-Vis/PDA or Mass Spectrometer (MS)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for the comprehensive analysis of complex samples.

LC-MS/MS and GC-MS for Trace Analysis and Confirmation in Complex Non-Human Matrices

For the detection and confirmation of 1H-Indole-7-methanol, 2,3-dihydro- at trace levels in complex non-human matrices (e.g., environmental samples, plant extracts), the coupling of chromatography with mass spectrometry is the gold standard. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer exceptional sensitivity and selectivity.

In these techniques, the chromatograph (LC or GC) separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and structural data through fragmentation patterns. notulaebotanicae.roresearchgate.net

Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole or ion trap mass analyzer, further enhances selectivity. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the analyte) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for reliable quantification even in the presence of co-eluting interferences from the matrix. researchgate.net Careful sample preparation, such as solid-phase extraction (SPE), may be required to remove matrix components like phospholipids (B1166683) that can interfere with the analysis. nih.gov

Table 4: Representative Mass Spectrometry Parameters for LC-MS/MS Analysis

ParameterValue/Condition
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ or [M-H]- of 1H-Indole-7-methanol, 2,3-dihydro-
Product Ions (Q3) Two or three characteristic fragment ions
Collision Gas Argon
Capillary Voltage 3-4 kV
Source Temperature 120-150 °C
Desolvation Temperature 350-500 °C

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgmdpi.com For a molecule like 1H-Indole-7-methanol, 2,3-dihydro-, LC-NMR would be invaluable for unambiguous identification in complex mixtures, such as during synthesis reaction monitoring or in metabolic studies.

The process involves injecting the sample into an HPLC system for separation. The eluent from the HPLC column flows into the NMR spectrometer. mdpi.com The analysis can be performed in several modes:

Continuous-flow mode: The NMR spectra are recorded continuously as the eluent flows through the detection cell. This mode is suitable for a quick overview of the separated components. mdpi.com

Stopped-flow mode: When a peak of interest, such as that corresponding to 1H-Indole-7-methanol, 2,3-dihydro-, is detected by a primary detector (e.g., UV), the chromatographic flow is temporarily halted. mdpi.com This allows for the acquisition of more detailed, higher-resolution 1D and 2D NMR spectra (like COSY, HSQC, HMBC) on the trapped analyte, which is crucial for complete structural confirmation. mdpi.comsemanticscholar.org

Loop-storage/SPE-NMR: The separated peaks are collected in storage loops or on solid-phase extraction (SPE) cartridges. researchgate.net This allows for offline, long-duration NMR experiments to be conducted on multiple peaks from a single chromatographic run, maximizing data acquisition from a small sample.

For the on-line structural elucidation of 1H-Indole-7-methanol, 2,3-dihydro-, a stopped-flow experiment would be ideal. After separation on a suitable reversed-phase column (e.g., C18), the proton (¹H) NMR spectrum would provide key information. The signals from the aromatic protons on the benzene (B151609) ring, the protons on the dihydropyrrole ring, and the methanol group would be characteristic. Further 2D NMR experiments could then confirm the connectivity of the entire molecule. semanticscholar.orgnih.gov

Table 1: Hypothetical LC-NMR Parameters for Analysis of 1H-Indole-7-methanol, 2,3-dihydro-

ParameterValue/ConditionPurpose
LC System
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation of the analyte from impurities.
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientTo elute the compound with good peak shape.
Flow Rate0.5 - 1.0 mL/minOptimal for separation and transfer to NMR.
UV Detector210-400 nmTo trigger the stopped-flow measurement.
NMR System
Spectrometer≥500 MHzFor adequate sensitivity and resolution.
ModeStopped-FlowTo acquire detailed spectra of the target peak.
SolventDeuterated mobile phase (e.g., Acetonitrile-d3/D₂O)To minimize solvent signals in the NMR spectrum.
Experiments¹H, ¹³C, COSY, HSQC, HMBCFor complete structural assignment.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions. Indole and its derivatives are known to be chromophoric, making this a suitable method for the quantification of 1H-Indole-7-methanol, 2,3-dihydro-. The indoline (B122111) (2,3-dihydro-1H-indole) structure typically exhibits absorption maxima that can be exploited for analysis. acs.org

The basis of this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To develop a spectrophotometric method, the following steps would be necessary:

Determination of λmax: A solution of pure 1H-Indole-7-methanol, 2,3-dihydro- in a suitable solvent (e.g., ethanol, methanol, or a buffer) would be scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For indoline itself, absorption bands are observed around 237 nm and 287 nm at neutral pH. acs.org

Calibration Curve: A series of standard solutions with known concentrations of the compound would be prepared. The absorbance of each standard at the predetermined λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the sample solution (containing an unknown concentration of the compound) is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

This method is simple, rapid, and cost-effective. However, its selectivity can be a limitation, as other compounds in the sample that absorb at the same wavelength will interfere with the analysis. Therefore, it is most effective for the analysis of pure samples or simple mixtures where potential interfering substances are known not to absorb at the analytical wavelength. The use of derivatizing agents, such as p-dimethylaminocinnamaldehyde which reacts with some indole derivatives to form a colored salt, can sometimes enhance sensitivity and specificity. nih.gov

Table 2: Theoretical Parameters for Spectrophotometric Quantification

ParameterDescription
Instrument UV-Visible Spectrophotometer (Double Beam)
Solvent Ethanol or Methanol (UV Grade)
Wavelength (λmax) To be determined experimentally (expect ~240 nm and ~290 nm based on indoline chromophore) acs.org
Calibration Range To be determined (e.g., 1-20 µg/mL)
Measurement Absorbance
Quantification Based on a standard calibration curve

Electrochemical Methods for Detection and Characterization

Electrochemical methods, particularly voltammetric techniques, are highly sensitive and can be used for the analysis of electroactive compounds. The indole nucleus is known to be electroactive and can be readily oxidized at various types of electrodes. researchgate.netresearchgate.net This suggests that 1H-Indole-7-methanol, 2,3-dihydro-, which contains a secondary amine within its indoline structure, would also be electrochemically active. The oxidation typically involves the nitrogen atom in the pyrrole (B145914) ring. nih.gov

Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) could be applied for the detection and characterization of this compound.

Cyclic Voltammetry (CV): This technique can be used to study the redox properties of the molecule. By scanning the potential applied to an electrode and measuring the resulting current, one can determine the oxidation potential of 1H-Indole-7-methanol, 2,3-dihydro-. The results would indicate the potential required for its oxidation and whether the process is reversible or irreversible. For many indole derivatives, the oxidation process is irreversible. nih.gov

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique often used for quantitative analysis. It provides well-defined peaks with peak currents that are proportional to the concentration of the analyte. A method could be developed by constructing a calibration curve of peak current versus concentration.

The performance of electrochemical methods can be significantly enhanced by modifying the working electrode. Using carbon-based electrodes like glassy carbon (GCE) or carbon paste electrodes (CPE) is common for indole analysis. researchgate.netnih.gov Further modification with nanomaterials or polymers can lower the detection limits and improve selectivity. researchgate.net

Table 3: Potential Framework for Electrochemical Analysis

ParameterDescription
Technique Differential Pulse Voltammetry (DPV) for quantification; Cyclic Voltammetry (CV) for characterization
Working Electrode Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE)
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.4)
Potential Range To be determined by CV (e.g., 0.0 V to +1.2 V vs. Ag/AgCl)
Scan Rate (for CV) e.g., 50 mV/s
Pulse Amplitude (for DPV) e.g., 50 mV
Quantification Linear relationship between peak current and concentration

Natural Occurrence and Biosynthesis if Applicable

Isolation and Identification from Natural Sources (e.g., Plants, Microorganisms, Marine Organisms)

The indole (B1671886) scaffold is a ubiquitous feature in a vast array of natural products isolated from diverse biological sources, including terrestrial plants, fungi, bacteria, and marine organisms. nih.govnih.gov These compounds, collectively known as indole alkaloids, exhibit a wide range of structural complexities and biological activities. nih.gov The isolation process for these molecules typically involves extraction from the source material using organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. nih.gov

While thousands of indole alkaloids have been identified, there is no specific report in the reviewed scientific literature detailing the isolation of 1H-Indole-7-methanol, 2,3-dihydro- from a natural source. However, a multitude of substituted and functionalized indole and indoline (B122111) derivatives have been successfully isolated, suggesting that the existence of this specific compound in nature, though not yet discovered, remains a possibility. For instance, various prenylated, halogenated, and oxygenated indole alkaloids have been identified from marine fungi and sponges. nih.gov

Table 1: Examples of Related Indole Derivatives from Natural Sources
Compound NameSource OrganismReference
MeleagrinPenicillium chrysogenum nih.gov
TryptoquialaninePenicillium aethiopicum nih.gov
(+)-VillalstonineAlstonia species nih.gov
Indole-3-carboxylic acidLasiodiplodia theobromae researchgate.net

Proposed Biosynthetic Pathways of Indoline and Related Indole Derivatives

The biosynthesis of indole alkaloids universally originates from the amino acid L-tryptophan. nih.govyoutube.com The initial and most common step in these pathways is the decarboxylation of tryptophan to form tryptamine (B22526). nih.gov This reaction is catalyzed by the enzyme tryptophan decarboxylase. Tryptamine then serves as a crucial building block for the assembly of more complex indole alkaloids.

The formation of the indoline (2,3-dihydro-indole) structure is a key modification in the biosynthesis of certain alkaloids. This reduction of the C2-C3 double bond of the indole ring is typically an enzymatic process. While the specific enzymes responsible for the saturation of the indole ring to an indoline are diverse, they are a recurring theme in alkaloid biosynthesis. nih.gov

The introduction of a functional group at the C7 position of the indole or indoline ring is less common than modifications at positions C2 or C3. However, biosynthetic pathways for C7-substituted indoles can be proposed based on known enzymatic reactions. For the formation of 1H-Indole-7-methanol, 2,3-dihydro-, a hypothetical pathway could involve the following steps:

Tryptophan-dependent indole synthesis: The pathway would start with the biosynthesis of tryptophan from chorismate via the shikimic acid pathway. nih.gov

C7-Functionalization: A cytochrome P450 monooxygenase could hydroxylate the C7 position of the indole ring. Alternatively, an initial carboxylation at C7, similar to the enzymatic carboxylation of indole at C3, could occur. researchgate.net

Reduction of the Carboxylic Acid: If the pathway proceeds through an indole-7-carboxylic acid intermediate, a carboxylate reductase enzyme would be required to reduce the carboxylic acid to an aldehyde (indole-7-carbaldehyde).

Reduction of the Aldehyde: An alcohol dehydrogenase would then reduce the aldehyde to the corresponding alcohol, yielding 1H-indole-7-methanol.

Reduction of the Indole Ring: The final step would involve the enzymatic reduction of the C2-C3 double bond of the indole ring to form the 2,3-dihydro- (indoline) structure. The timing of this reduction step could vary within the pathway.

In plants like Arabidopsis thaliana, the biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives from tryptophan is well-documented and involves enzymes such as aldehyde oxidases. nih.gov This provides a precedent for the enzymatic oxidation and modification of the indole core that could be analogous to a pathway leading to C7-functionalized indolines.

Table 2: Key Enzymes in Indole Alkaloid Biosynthesis
Enzyme ClassFunctionReference
Tryptophan DecarboxylaseDecarboxylates tryptophan to tryptamine. nih.gov
Cytochrome P450 MonooxygenasesCatalyze various oxidation reactions, including hydroxylations. nih.gov
Aldehyde OxidasesConvert aldehydes to carboxylic acids. nih.gov
Carboxylate ReductasesReduce carboxylic acids to aldehydes. researchgate.net
Alcohol DehydrogenasesInterconvert aldehydes/ketones and alcohols.

Chemoenzymatic Synthesis and Biotransformation Studies

Chemoenzymatic synthesis and biotransformation are powerful strategies that leverage the specificity of enzymes to perform challenging chemical reactions. These approaches offer mild and environmentally friendly alternatives to traditional synthetic methods. For a molecule like 1H-Indole-7-methanol, 2,3-dihydro-, these techniques hold significant promise.

Although no direct chemoenzymatic synthesis of this specific compound has been reported, studies on related molecules demonstrate the feasibility of such an approach. For example, a multi-enzyme system has been developed for the synthesis of various indole-containing acyloins. nih.gov This system utilizes a tryptophan synthase variant, an L-amino acid oxidase, and a thiamine-diphosphate dependent enzyme to generate functionalized indole derivatives. nih.gov

A plausible chemoenzymatic route to 1H-Indole-7-methanol, 2,3-dihydro- could start from commercially available indole-7-carboxylic acid. ontosight.ai This starting material could be subjected to a two-step enzymatic reduction:

Reduction to Aldehyde: A carboxylate reductase enzyme could be used to convert indole-7-carboxylic acid to indole-7-carbaldehyde.

Reduction to Alcohol: Subsequently, an alcohol dehydrogenase could reduce the aldehyde to 1H-indole-7-methanol.

Indoline Formation: The final reduction of the indole ring to the indoline could potentially be achieved through catalytic hydrogenation or via an enzymatic reduction.

Biotransformation using whole microbial cells is another viable strategy. Many bacteria have been shown to transform and degrade indole, often through initial hydroxylation reactions. nih.gov It is conceivable that a microbial strain could be identified or engineered to specifically hydroxylate the methyl group of 7-methylindole (B51510) or to reduce indole-7-carboxylic acid to the desired alcohol.

Table 3: Relevant Chemoenzymatic and Biotransformation Reactions of Indole Derivatives
Starting MaterialEnzyme/OrganismProductReference
Indole DerivativesTryptophan synthase variant, L-amino acid oxidase, NzsHIndole-containing acyloins nih.gov
IndoleCupriavidus sp. KK10Hydroxylated indole derivatives nih.gov
IndoleAnInD (Indole-3-carboxylate decarboxylase)Indole-3-carboxylic acid researchgate.net
Racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-olsLipases or AcyltransferasesOptically active alcohols and acetates mdpi.com

Environmental Fate and Ecotoxicology Non Human Focused

Degradation Pathways in Environmental Compartments

The breakdown of 1H-Indole-7-methanol, 2,3-dihydro- in the environment is expected to occur through a combination of photodegradation, biodegradation, and chemical degradation.

Photodegradation Mechanisms

While specific photolysis studies on 1H-Indole-7-methanol, 2,3-dihydro- are not available, its structural components suggest a susceptibility to photodegradation. The indoline (B122111) ring system can absorb ultraviolet radiation, which may lead to the formation of reactive intermediates. The presence of the methanol (B129727) group could also influence photochemical reactions. In aqueous environments, direct photolysis may occur, leading to the cleavage of chemical bonds. Indirect photolysis, mediated by naturally occurring photosensitizers such as humic acids, could also contribute to its degradation in sunlit surface waters.

Biodegradation by Microbial Communities

The biodegradation of indole (B1671886), the aromatic counterpart of indoline, has been more extensively studied. Numerous bacterial strains have demonstrated the ability to degrade indole under both aerobic and anaerobic conditions nih.govfrontiersin.orgnih.gov. It is plausible that microbial communities in soil and water could adapt to utilize 1H-Indole-7-methanol, 2,3-dihydro- as a carbon and nitrogen source.

Under aerobic conditions, the degradation pathway would likely initiate with the oxidation of the indoline ring to an indole structure. This could be followed by hydroxylation and subsequent ring cleavage, a common mechanism in the microbial degradation of aromatic compounds nih.gov. The methanol group is expected to be readily metabolized by a wide range of microorganisms.

In anaerobic environments, such as sediments and anoxic zones in water bodies, different microbial consortia would be responsible for degradation. Studies on indole have shown that it can be degraded by denitrifying and sulfate-reducing bacteria cetjournal.it. A similar fate could be expected for 1H-Indole-7-methanol, 2,3-dihydro-, likely following an initial oxidation step.

Chemical Degradation (e.g., Hydrolysis, Oxidation)

From a chemical standpoint, 2,3-dihydroindoles are known to be sensitive to oxidation nih.gov. In solution, 1H-Indole-7-methanol, 2,3-dihydro- could undergo oxidation, leading to the aromatization of the indoline ring to form the corresponding indole derivative nih.gov. This process could be facilitated by oxidizing agents present in the environment, such as dissolved oxygen and metal oxides in soils and sediments. Hydrolysis is not anticipated to be a significant degradation pathway for this compound under typical environmental pH conditions due to the stability of the carbon-carbon and carbon-nitrogen bonds in the indoline ring and the alcohol functional group.

Persistence and Mobility in Environmental Systems

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Given the likelihood of biodegradation and potential for photodegradation and chemical oxidation, 1H-Indole-7-methanol, 2,3-dihydro- is not expected to be highly persistent. Its half-life in various environmental compartments will depend on factors such as microbial activity, sunlight intensity, and the presence of oxidizing agents.

The mobility of this compound in soil and aquatic systems is influenced by its water solubility and sorption to soil particles and sediments. The presence of the polar hydroxyl (-OH) and amino (-NH) functional groups suggests that 1H-Indole-7-methanol, 2,3-dihydro- will have a degree of water solubility. This would facilitate its transport in surface water and potentially allow it to leach through the soil profile towards groundwater. However, the indoline structure also possesses nonpolar characteristics that could lead to sorption onto organic matter in soil and sediment, which would retard its mobility mdpi.com. The extent of sorption will be dependent on soil and sediment properties such as organic carbon content and clay mineralogy ornl.gov.

Ecotoxicity Studies on Non-Human Organisms

Specific ecotoxicity data for 1H-Indole-7-methanol, 2,3-dihydro- are not available. Therefore, potential effects on non-human organisms must be inferred from related compounds. Indole itself has been shown to have toxic properties, including the potential for mutagenicity and the ability to cause hemolysis in animals cetjournal.it. While the reduced form, indoline, may have different toxicological properties, it is prudent to consider the potential for adverse effects on aquatic and terrestrial organisms.

For aquatic organisms, the water solubility of 1H-Indole-7-methanol, 2,3-dihydro- could lead to exposure. Based on data for aniline (B41778), a related aromatic amine, acute toxicity to freshwater fish and crustaceans could occur at concentrations in the low milligram per liter range waterquality.gov.au. The actual toxicity of 1H-Indole-7-methanol, 2,3-dihydro- would need to be determined through specific testing.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Strategies for Indoline (B122111) Systems

The synthesis of the indoline core is a mature field, yet the pursuit of greater efficiency, selectivity, and substrate scope continues to drive innovation. Future research will likely focus on several key areas. The development of novel catalytic systems, particularly those based on earth-abundant metals, will be crucial for more sustainable and cost-effective syntheses. acs.org Palladium-catalyzed reactions have been instrumental in forming indoline skeletons through C-H bond activation and other cross-coupling strategies. nih.gov Future work should aim to expand the repertoire of these reactions, enabling the construction of increasingly complex indoline structures.

Solid-phase synthesis offers a powerful platform for creating libraries of indoline derivatives for high-throughput screening. nih.gov Refining these methods to allow for a broader range of chemical transformations on the solid support will accelerate the discovery of new bioactive compounds. Furthermore, biocatalysis, using enzymes like monoamine oxidase, presents a green alternative for the synthesis and derivatization of indolines, often providing high stereospecificity. livescience.io Exploring a wider range of enzymes and engineering them for specific transformations will be a significant avenue of research. Asymmetric synthesis, which is critical for producing enantiomerically pure indolines for pharmaceutical applications, will also benefit from the discovery of new chiral catalysts and ligands. nih.gov

Advanced Mechanistic Investigations of Chemical Reactivity and Biological Interactions

A deeper, more nuanced understanding of the chemical reactivity and biological interactions of indoline systems is paramount for their rational design and application. Future research should employ a combination of advanced computational and experimental techniques to elucidate reaction mechanisms and structure-activity relationships (SAR).

Density Functional Theory (DFT) calculations have already proven valuable in rationalizing the outcomes of cycloaddition reactions to form polycyclic indoline scaffolds. acs.org Expanding the use of such computational tools will allow for the prediction of reactivity, the design of new reactions, and a more profound understanding of the electronic and steric factors that govern the behavior of indolines. acs.org Mechanistic studies on acid-catalyzed reactions, which are common in the synthesis of complex indolines, can reveal the intricate pathways involved and guide the optimization of reaction conditions. nih.gov

Investigating the reactivity of indolizines, a related class of aromatic heterocycles, can also provide insights applicable to indoline chemistry. chim.it On the biological front, detailed studies are needed to understand how the three-dimensional structure of indoline derivatives influences their interaction with biological targets. acs.orgresearchgate.net This includes identifying key binding interactions and understanding the conformational changes that occur upon binding, which is crucial for designing more potent and selective therapeutic agents.

Exploration of Untapped Applications in Advanced Materials Science and Catalysis

While indolines are well-known for their biological activities, their potential in materials science and catalysis remains relatively underexplored. The unique photophysical properties of certain indoline derivatives make them promising candidates for the development of advanced materials. For instance, their fluorescence can be harnessed to create novel bioprobes and sensors for detecting specific analytes or monitoring biological processes. chim.it Indoline-based compounds could also serve as organic sensitizers in dye-sensitized solar cells, contributing to the development of more efficient renewable energy technologies. chim.it

In the realm of catalysis, axially chiral indoline frameworks are recognized as important components of chiral ligands for asymmetric synthesis. nih.gov Future research should focus on designing and synthesizing new indoline-based ligands to catalyze a broader range of enantioselective transformations with high efficiency and selectivity. The indoline scaffold itself can also act as a catalyst, and exploring its potential in this capacity could lead to the discovery of novel and sustainable catalytic processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govresearchgate.net For indoline systems, these computational tools offer unprecedented opportunities to accelerate the design and development of new compounds with desired properties.

AI algorithms can be trained on vast datasets of known indoline derivatives to predict their biological activity, toxicity, and pharmacokinetic profiles. springernature.comspringernature.com This predictive power allows for the in silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental work. nih.gov Generative AI models can design entirely new indoline-based molecules with specific property profiles, moving beyond the exploration of known chemical space. springernature.com

Sustainable Production and Environmental Impact Mitigation Strategies for 1H-Indole-7-methanol, 2,3-dihydro-

As the chemical industry moves towards greener and more sustainable practices, it is imperative to develop environmentally benign methods for the production of 1H-Indole-7-methanol, 2,3-dihydro- and other indoline derivatives. Future research in this area should focus on several key strategies.

Flow chemistry has emerged as a powerful technique for improving the safety and efficiency of chemical processes. epa.govresearchgate.net By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, reduce reaction times, and minimize waste generation. epa.gov The use of green solvents, such as water or ethanol (B145695), and the development of solvent-free reaction conditions are also crucial for reducing the environmental footprint of indoline synthesis. rsc.orgnih.gov

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction rates and improve yields, often with reduced energy consumption compared to conventional heating methods. tandfonline.comtandfonline.com The development of catalytic systems that are recoverable and reusable is also a key aspect of sustainable chemistry. Finally, a comprehensive assessment of the entire lifecycle of indoline production, from starting materials to final product, is necessary to identify and mitigate potential environmental impacts. This includes considering the biodegradability of the final products and their potential persistence in the environment. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for 1H-Indole-7-methanol, 2,3-dihydro-?

Methodological Answer:
The synthesis typically involves functionalization of the indole scaffold. For example:

  • Reduction of ketones : Starting from 1-(2,3-dihydro-1H-indol-7-yl)ethanone (a related compound), lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the ketone group to a secondary alcohol .
  • Protection/deprotection strategies : Use benzyl or tert-butyl groups to protect reactive sites during synthesis, followed by catalytic hydrogenation for deprotection .
    Validation : Monitor reaction progress via TLC and confirm purity using HPLC. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR to ensure fidelity .

Advanced: How can crystallographic data contradictions arise during structural refinement of 1H-Indole-7-methanol derivatives?

Methodological Answer:
Contradictions may stem from:

  • Disorder in the crystal lattice : Common in flexible side chains (e.g., the methanol group). Use SHELXL’s PART instruction to model disorder, refining occupancy factors iteratively .
  • Twinned crystals : Employ TWIN/BASF commands in SHELXL to refine twin laws. Validate with Rint and CC1/2 metrics .
    Case Study : For 2,3-dihydro-1H-indol-2-ylmethanol, OLEX2 integration with SHELX workflows resolved rotational disorder in the indole ring via dynamic masking .

Basic: What spectroscopic techniques are critical for characterizing 1H-Indole-7-methanol derivatives?

Methodological Answer:

  • NMR : <sup>1</sup>H NMR detects diastereotopic protons in the 2,3-dihydroindole ring (δ 3.0–4.0 ppm). <sup>13</sup>C NMR confirms the methanol group (δ 60–70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]<sup>+</sup> for C9H11NO at m/z 149.093) .
  • X-ray Diffraction : Resolve absolute configuration using SHELXL refinement; prioritize high-resolution (<1.0 Å) datasets for accurate H-atom positioning .

Advanced: How to design experiments to assess the biological activity of 1H-Indole-7-methanol derivatives?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Compare MIC values to controls like ciprofloxacin .
    • Anticancer : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Validate selectivity using non-cancerous cells (e.g., HEK293) .
  • Mechanistic Studies :
    • Enzyme inhibition : Test PDE10A inhibition (IC50) via fluorescence polarization, referencing quinoline derivatives as benchmarks .
    • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Cross-validate with SPR binding assays .

Advanced: How to resolve discrepancies in pharmacological data for 1H-Indole-7-methanol analogs?

Methodological Answer:
Discrepancies may arise from:

  • Solubility issues : Use DMSO/PBS co-solvents with concentration <0.1% to avoid cytotoxicity artifacts .
  • Metabolic instability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Synergistic effects : Re-evaluate dose-response curves using Chou-Talalay combination index (CI) to distinguish additive vs. synergistic activity .

Basic: What computational tools are effective for modeling 1H-Indole-7-methanol derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian 16. Analyze HOMO-LUMO gaps to predict reactivity .
  • Retrosynthesis : Use Pistachio/Bkms_metabolic templates in OLEX2 to propose synthetic routes for novel analogs .
  • Crystallographic Software : SHELXD for phase problem resolution and SHELXL for refinement, integrated via OLEX2’s GUI for streamlined workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.